molecular formula C4H8N4 B1453508 4-(2-Aminoethyl)-4H-1,2,4-triazole CAS No. 1008526-84-8

4-(2-Aminoethyl)-4H-1,2,4-triazole

Cat. No. B1453508
CAS RN: 1008526-84-8
M. Wt: 112.13 g/mol
InChI Key: ATCZRYPJBPXFIN-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-4H-1,2,4-triazole (AET) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the triazole family and has a range of properties that make it useful in a variety of applications. AET is a versatile compound that has been used in both laboratory and clinical settings. It has been studied for its biochemical and physiological effects, as well as its potential applications in drug development.

Scientific Research Applications

Antimicrobial and Antifungal Activities

1,2,4-Triazole derivatives, including those related to 4-(2-Aminoethyl)-4H-1,2,4-triazole, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have demonstrated significant efficacy against various microorganisms. For instance, a study by Patel and Patel (2008) reported the synthesis of 3-[4H-(1,2,4)-triazolyl]-2-aryl-1,3-thiazolidin-4-ones from 4-amino-1,2,4-triazole, showcasing good yields and notable antibacterial and antifungal properties (Patel & Patel, 2008). Another research by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives that exhibited good or moderate antimicrobial activities against test microorganisms, underlining the potential of 1,2,4-triazole derivatives in combating microbial infections (Bektaş et al., 2007).

Antitumor Properties

Research into the antitumor properties of 1,2,4-triazole derivatives has yielded promising results. Bekircan and Gümrükçüoğlu (2005) conducted a study on the synthesis of 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents, finding low antiproliferative activity in cancer tests. This suggests potential applications in cancer treatment, albeit with a need for further investigation to enhance efficacy (Bekircan & Gümrükçüoğlu, 2005).

properties

IUPAC Name

2-(1,2,4-triazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c5-1-2-8-3-6-7-4-8/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCZRYPJBPXFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654394
Record name 2-(4H-1,2,4-Triazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-4H-1,2,4-triazole

CAS RN

1008526-84-8
Record name 2-(4H-1,2,4-Triazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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